1-[2-(2-Chlorophenoxy)ethyl]benzotriazole
CAS No.: 838891-66-0
Cat. No.: VC6285227
Molecular Formula: C14H12ClN3O
Molecular Weight: 273.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838891-66-0 |
|---|---|
| Molecular Formula | C14H12ClN3O |
| Molecular Weight | 273.72 |
| IUPAC Name | 1-[2-(2-chlorophenoxy)ethyl]benzotriazole |
| Standard InChI | InChI=1S/C14H12ClN3O/c15-11-5-1-4-8-14(11)19-10-9-18-13-7-3-2-6-12(13)16-17-18/h1-8H,9-10H2 |
| Standard InChI Key | CPSGEEXHRIORJF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=NN2CCOC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 1-[2-(2-chlorophenoxy)ethyl]-1H-benzotriazole, with the molecular formula C₁₄H₁₂ClN₃O and a molecular weight of 273.72 g/mol . Synonyms include Cambridge ID 7009753, STL577263, and CCG-330187 .
Structural Features
The molecule consists of a benzotriazole core linked to a 2-chlorophenoxy group via an ethyl chain. The benzotriazole moiety (C₆H₄N₃) provides UV absorption capabilities, while the chlorophenoxy group enhances stability and lipophilicity . The 2D structure is represented by the SMILES notation C1=CC=C2C(=C1)N=NN2CCOC3=CC=C(C=C3)Cl, and the InChIKey DTCBGRXWVXPFIJ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Table 1: Key Identifiers of 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₃O |
| Molecular Weight | 273.72 g/mol |
| SMILES | C1=CC=C2C(=C1)N=NN2CCOC3=CC=C(C=C3)Cl |
| InChIKey | DTCBGRXWVXPFIJ-UHFFFAOYSA-N |
| PubChem CID | 762615 |
Synthesis and Manufacturing
Diazotization and Coupling Reactions
The synthesis of benzotriazole derivatives typically involves diazotization of nitroanilines followed by coupling with phenolic compounds. A patented process for analogous 5-perfluoroalkyl benzotriazoles highlights the use of anhydrous nitrosylsulfuric acid in concentrated sulfuric acid to enhance safety and yield . For 1-[2-(2-chlorophenoxy)ethyl]benzotriazole, a similar approach may involve:
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Diazotization of 2-nitroaniline derivatives under acidic conditions.
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Coupling with 2-(2-chlorophenoxy)ethanol to form the azo intermediate.
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Cyclization via reductive cleavage to yield the benzotriazole core .
Green Chemistry Considerations
Modern synthetic routes prioritize solvent systems with low environmental impact, such as water-hydrocarbon biphasic mixtures, to minimize waste . The avoidance of hydrochloric acid in favor of sulfuric acid reduces corrosive byproducts and improves reaction safety .
Physicochemical Properties
Stability and Reactivity
Applications in Materials Science
UV Absorption and Stabilization
Benzotriazole derivatives are widely used as UV absorbers in polymers, coatings, and cosmetics. The chlorophenoxyethyl chain in this compound likely enhances compatibility with hydrophobic matrices like polyethylene or polypropylene .
Future Research Directions
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Experimental Characterization: Determination of melting point, solubility, and UV-Vis absorption spectra.
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Application Trials: Testing in polymer matrices for UV stabilization efficiency.
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Ecotoxicological Studies: Assessing biodegradability and aquatic toxicity.
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